sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

Catalog No.
S524302
CAS No.
256373-96-3
M.F
C20H23N2NaO5S
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamo...

CAS Number

256373-96-3

Product Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

IUPAC Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

Molecular Formula

C20H23N2NaO5S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1

InChI Key

LFQQNXFKPNZRFT-UHFFFAOYSA-M

SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

MCC950; MCC 950; MCC-950; CP-45677; CP45677; CP 45677; CRID-3; CRID3; CRID 3; CP-456773 sodium salt; Cytokine release inhibitory drug 3

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]

Description

The exact mass of the compound MCC950 sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting NLRP3 Activation in Cells and Animal Models

Studies have demonstrated MCC950 sodium's effectiveness in inhibiting NLRP3 activation in both cell cultures and animal models. In cell experiments, MCC950 sodium has been shown to block NLRP3 activation at very low concentrations (nanomolar range) in various cell lines, including bone marrow-derived macrophages (BMDMs) and human embryonic kidney (HEK293T) cells []. Additionally, animal studies using mice models have shown that MCC950 sodium can effectively reduce NLRP3 activation and alleviate disease severity in conditions like experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis [].

Sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide is a complex organic compound characterized by its unique structural features. It incorporates a sulfonyl group, a furan derivative, and a hexahydro-s-indacen moiety. The presence of both a carbamoyl and sulfonamide functional group suggests potential biological activity, particularly in medicinal chemistry.

MCC950 sodium acts as a selective inhibitor of the NLRP3 inflammasome. It binds directly to the NLRP3 protein, preventing its assembly and activation. This, in turn, inhibits the downstream production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) [, ].

  • Limited Data: Extensive safety data on MCC950 sodium is not readily available due to its focus on scientific research.
  • Potential Toxicity: Given its role in modulating inflammatory pathways, potential side effects cannot be ruled out. In vivo studies suggest it may be well-tolerated at specific doses, but further research is needed to determine its safety profile [].
  • Precautions: As with any research chemical, it is essential to handle MCC950 sodium with appropriate personal protective equipment and adhere to laboratory safety protocols.
Typical of sulfonamides and furan derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitutions, which may be exploited for further functionalization.
  • Cycloaddition Reactions: The furan moiety can engage in cycloaddition reactions, particularly with electrophiles or during photochemical processes.
  • Hydrolysis: The carbamoyl group may hydrolyze under acidic or basic conditions, leading to the release of amines and carbon dioxide.

Compounds with similar structural features have been investigated for various biological activities:

  • Antimicrobial Properties: Sulfonamides are known for their antibacterial properties.
  • Anti-inflammatory Effects: Some compounds containing furan rings exhibit anti-inflammatory activities.
  • Potential Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

The specific biological activity of sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide would require empirical investigation to confirm its efficacy and mechanism of action.

Synthesis of this compound can involve several steps:

  • Formation of the Furan Derivative: Utilizing enyne acetates or other precursors under Lewis acid catalysis to generate the furan structure.
  • Coupling Reactions: Employing coupling strategies to attach the hexahydro-s-indacen moiety to the furan derivative.
  • Sulfonylation: Introducing the sulfonyl group via reactions with sulfonyl chlorides or related reagents.
  • Final Assembly: Combining all components through condensation reactions to yield the final product.

This compound could have applications in various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anti-inflammatory agent.
  • Agricultural Chemicals: Could serve as a pesticide or herbicide due to its biological activity.
  • Material Science: May find use in developing new materials with specific chemical properties.

Interaction studies would typically focus on how this compound interacts with biological targets. These studies may include:

  • Binding Affinity Measurements: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining the safety profile through cytotoxicity assays on various cell lines.

Several compounds share structural similarities with sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains a sulfonamide groupFirst synthetic antibacterial drug
FurosemideFuran ring and sulfonamideDiuretic used in clinical settings
IndacaterolIndane structure with a different substituentLong-acting bronchodilator

These comparisons highlight the uniqueness of sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide in its specific combination of functional groups and potential applications in medicinal chemistry.

Molecular Architecture: Key Functional Groups and Stereochemistry

Sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide, commonly known as MCC950 sodium salt, represents a complex organic molecule with the molecular formula C₂₀H₂₃N₂NaO₅S and a molecular weight of 426.46 g/mol [1] [2]. The compound exhibits a sophisticated molecular architecture characterized by several distinct functional domains that contribute to its unique chemical properties.

The molecular structure comprises a central sulfonyl urea linkage that connects two primary structural moieties [1]. The first component features a 1,2,3,5,6,7-hexahydro-s-indacene ring system, which represents a partially saturated tricyclic hydrocarbon framework [3] [7]. This hexahydro-s-indacene core contains three fused rings with specific hydrogen saturation patterns that distinguish it from the fully aromatic s-indacene parent structure [4] [7].

The second major structural component consists of a furan ring substituted at the 4-position with a 2-hydroxypropan-2-yl group (tertiary alcohol functionality) [1] [2]. This furan moiety is connected to the central linking region through a sulfonyl group, forming a sulfonamide functional group that serves as a critical pharmacophore element [15] [16].

Structural ComponentChemical FormulaKey Features
Hexahydro-s-indacene coreC₁₂H₁₄Tricyclic, partially saturated
Furan ring systemC₄H₃OFive-membered heterocycle
Tertiary alcoholC₃H₇O2-hydroxypropan-2-yl group
Sulfonyl urea linkageSO₂NH-CO-NHCentral connecting bridge
Sodium counterionNa⁺Charge-balancing cation

The stereochemical aspects of the molecule are particularly noteworthy, especially regarding the hexahydro-s-indacene portion [15]. The compound exists as a sodium salt, where the anionic charge is delocalized across the sulfonylazanide functionality [1] [2]. The tertiary alcohol group on the furan ring provides additional hydrogen bonding capabilities and influences the overall molecular conformation [21] [41].

The IUPAC name reflects the systematic nomenclature: sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide [1]. The InChI key LFFQQNXFKPNZRFT-UHFFFAOYSA-M provides a unique molecular identifier for computational applications [1].

Synthetic Route and Intermediate Compounds

The synthesis of sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide follows a multi-step synthetic pathway that has been extensively documented in the literature [9] [10] [11]. The synthetic approach represents a convergent strategy involving the preparation of two key intermediates that are subsequently coupled to form the final product.

The synthesis commences with the preparation of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine intermediate, which serves as a crucial building block [10]. This intermediate is synthesized from 2,3-dihydro-1H-indene through a series of transformations including Friedel-Crafts acylation, cyclization, nitration, and reduction steps [9] [10].

The initial step involves Friedel-Crafts acylation of 2,3-dihydro-1H-indene using 3-chloropropionyl chloride in the presence of aluminum trichloride in dichloromethane [10] [11]. This reaction produces 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, which is not purified but used directly in the subsequent cyclization reaction [10].

Synthetic StepStarting MaterialReagent/ConditionsProductYield
Acylation2,3-dihydro-1H-indene3-chloropropionyl chloride/AlCl₃Chloroketone intermediate85%
CyclizationChloroketoneConcentrated H₂SO₄/60°CKetone mixture-
NitrationKetone mixtureHNO₃/H₂SO₄ (1:1)/0°CNitro derivatives61% overall
ReductionNitro compoundsH₂/Pearlman's catalyst4-amino derivative62%

The cyclization step is achieved by heating the crude chloroketone product to 60°C in concentrated sulfuric acid for 72 hours [10]. This harsh cyclization condition promotes the formation of the tricyclic ring system, although it produces a mixture of regioisomers that includes both 4-nitro and 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one isomers [9] [10].

The nitration reaction is performed directly on the cyclized product using a 1:1 mixture of nitric acid and sulfuric acid at 0°C [10]. This step introduces the nitro functionality that serves as a precursor to the desired amino group [9]. The nitration produces three separable isomers, with the major isomer being the desired 4-nitro derivative [9].

Simultaneous reduction of both the ketone and nitro functionalities is accomplished through catalytic hydrogenation using Pearlman's catalyst (palladium on carbon) in methanol, with methanesulfonic acid present to facilitate the reduction process [10]. This reduction step yields the key 1,2,3,5,6,7-hexahydro-s-indacen-4-amine intermediate in 62% yield after purification by column chromatography [10].

The second synthetic branch involves the preparation of the furan sulfonamide component [10]. The sodium salt of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is prepared by treatment with freshly prepared sodium methoxide solution [10].

The final coupling step requires conversion of the hexahydro-s-indacene amine to the corresponding isocyanate intermediate [10]. This transformation is accomplished by reaction with di-tert-butyldicarbonate and N,N-dimethylaminopyridine in acetonitrile [10]. The preformed isocyanate solution is then added to a suspension of the sodium furan sulfonamide salt in acetonitrile, and the reaction mixture is stirred overnight [10].

The final product is isolated directly from the reaction mixture by filtration, followed by trituration with ethyl acetate [10]. Further purification involves dissolution in water, treatment with activated charcoal, filtration through celite, and freeze-drying to afford the desired sodium salt as a beige solid [10].

Structural Analogues and Derivative Design Strategies

The development of structural analogues and derivatives of sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide has been a subject of extensive medicinal chemistry research aimed at optimizing biological activity and improving pharmaceutical properties [15] [22] [23]. The structure-activity relationship studies have revealed critical insights into the molecular features essential for biological function.

The hexahydro-s-indacene moiety represents a privileged scaffold for biological activity, with several analogues demonstrating varying degrees of potency [15] [22]. Research has shown that modifications to this tricyclic system significantly impact biological properties, with the hydrophobic character and specific geometry of this region being crucial for activity [21] [41].

Hydroxylation patterns on the hexahydro-s-indacene core have been extensively investigated [9] [15]. Three regioisomeric hydroxylated metabolites have been synthesized and characterized, with the major metabolite identified as R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide [9] [15]. This metabolite demonstrates significantly reduced biological activity compared to the parent compound, being approximately 170-fold less potent [15].

Analogue TypeStructural ModificationActivity Relative to ParentReference
Hydroxylated derivativesOH addition to indacene core170-fold less active [15]
Thiophene bioisostereFuran → Thiophene replacementEquipotent [22]
Deuterated analoguesH → D substitutionSimilar activity [13]
Benzyl derivativesModified furan substituentsVariable potency [26]

The furan ring system has been the subject of extensive bioisosteric replacement studies [22]. The replacement of the furan heterocycle with thiophene has yielded compounds with equipotent activity and improved stability characteristics [22]. This thiophene bioisostere represents a valuable lead for further optimization, suggesting that sulfur-containing heterocycles may provide advantages in terms of chemical stability while maintaining biological efficacy [22].

Deuterium labeling strategies have been employed to develop metabolically stable analogues [13]. Di-, tetra-, and hexa-deuterated derivatives have been synthesized, with deuteriums incorporated into both the hexahydro-s-indacene moiety and the furan substituent [13]. These deuterated analogues retain similar biological activity to the parent compound while offering potential advantages for pharmacokinetic studies and metabolic profiling [13].

The tertiary alcohol functionality on the furan ring has been identified as a critical pharmacophore element [21] [39]. Structure-activity relationship studies indicate that this hydroxyl group participates in essential hydrogen bonding interactions with target proteins [41]. Modifications to this alcohol group, including substitution with other polar functionalities, generally result in decreased activity [21].

Recent derivative design strategies have focused on the development of novel heterocyclic frameworks that maintain the essential pharmacophoric elements while exploring new chemical space [26] [39]. Triazolopyrimidinone derivatives have emerged as promising alternatives, with some compounds demonstrating nanomolar potency and improved selectivity profiles [26].

Molecular docking studies have provided insights into the binding mode and have guided rational design efforts [41]. These computational investigations suggest that the sulfonyl urea linkage occupies a critical binding pocket, with specific interactions involving the tertiary alcohol and sulfonamide functionalities [41].

Analytical Characterization: Spectroscopic and Chromatographic Data

The analytical characterization of sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide requires sophisticated spectroscopic and chromatographic techniques to confirm structural identity, assess purity, and monitor stability [16] [19] [28]. The complex molecular structure presents unique analytical challenges that necessitate the application of multiple complementary analytical methods.

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural verification [10] [19]. The compound exhibits a characteristic molecular ion peak at m/z 403.1333 in negative ion mode electrospray ionization mass spectrometry, corresponding to the anionic portion of the molecule [10]. The high-resolution mass spectrometry data confirms the calculated molecular formula C₂₀H₂₃N₂O₅S for the anionic component [10].

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and purity assessment [10] [19]. The ¹H-NMR spectrum displays characteristic signals for all proton environments within the molecule, including the complex multipicity patterns arising from the hexahydro-s-indacene ring system [3] [8]. The furan protons appear as distinct signals in the aromatic region, while the tertiary alcohol methyl groups produce a characteristic singlet [25].

Analytical MethodKey ParametersCharacteristic Features
HR-MS (ESI-)m/z 403.1333Molecular ion confirmation
¹H-NMRδ 1-8 ppmRing system identification
¹³C-NMRδ 0-180 ppmCarbon framework mapping
IR Spectroscopy3000-4000 cm⁻¹OH, NH stretching
HPLCRt variablePurity assessment

Infrared spectroscopy provides valuable information about functional group characteristics [17] [28]. The spectrum exhibits strong absorption bands corresponding to the sulfonyl stretching vibrations, typically appearing as dual peaks around 1342-1350 cm⁻¹ (antisymmetric) and 1151-1163 cm⁻¹ (symmetric) [25]. The tertiary alcohol OH stretch appears as a broad absorption in the 3200-3600 cm⁻¹ region [17].

High-performance liquid chromatography represents the primary method for purity analysis and quantitative determination [19] [29] [32]. The compound is typically analyzed using reversed-phase chromatography with gradient elution systems employing aqueous buffer and organic modifier combinations [32]. The detection wavelength of 260 nm has been identified as optimal for quantitative analysis, providing adequate sensitivity for both the parent compound and potential impurities [32].

Chromatographic method development requires careful optimization of mobile phase composition and pH to achieve adequate resolution of the compound from related substances and potential degradation products [32]. Sodium dihydrogen phosphate buffers with octane sulfonic acid ion-pairing reagents have proven effective for achieving optimal chromatographic performance [32].

Stability-indicating analytical methods have been developed to monitor potential degradation pathways and quantify degradation products [35]. These methods employ stressed conditions including acidic, basic, oxidative, and thermal stress to identify potential degradation products and establish degradation kinetics [35].

Mass spectrometric fragmentation patterns provide structural information and aid in impurity identification [30]. The compound exhibits characteristic fragmentation involving loss of the furan sulfonamide moiety (m/z 204), providing diagnostic information for structural confirmation [9].

Solubility characteristics have been thoroughly characterized across various solvents [19] [33] [37]. The sodium salt demonstrates excellent water solubility (30 mg/mL), moderate solubility in dimethyl sulfoxide (80 mg/mL), and limited solubility in organic solvents such as ethanol [19] [37]. These solubility properties significantly influence analytical method development and sample preparation procedures.

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and phase transitions [35]. The compound demonstrates stability under normal storage conditions but may undergo degradation under elevated temperature conditions [35].

Revolutionary advances in cryo-electron microscopy and X-ray crystallography have provided unprecedented insights into the molecular architecture of NLRP3 and its inhibition mechanisms. The structural biology of NLRP3 has been particularly challenging due to the protein's intrinsic flexibility and tendency to aggregate, but recent breakthroughs have illuminated the structural basis of inflammasome regulation.

Inactive NLRP3 Cage Structure

The first major structural breakthrough came with the determination of the full-length human NLRP3 structure in its inactive state using cryo-electron microscopy [1]. This landmark study revealed that inactive NLRP3 adopts a remarkable decameric cage-like architecture, forming a double-ring structure with five homodimers arranged in a pentameric assembly. The structure, resolved at 3.9-4.2 Å resolution, shows NLRP3 in complex with adenosine diphosphate and the prototypical inhibitor CRID3 (also known as MCC950) [1].

The decameric cage structure represents a previously unknown conformational state of NLRP3, where the nucleotide-binding and oligomerization (NACHT) domains are positioned at the apical axis of the spherical structure, while the leucine-rich repeat domains are interlocked along the horizontal plane through their concave surfaces [1]. This arrangement creates a highly stable, auto-inhibited conformation that prevents inappropriate inflammasome activation.

Active NLRP3 Disc Architecture

Complementing the inactive structure, recent cryo-EM studies have elucidated the architecture of active NLRP3 in its inflammasome-competent state [2]. The active NLRP3 complex forms a distinctive disc-shaped oligomer with a diameter of approximately 32 nanometers, composed of ten NLRP3 subunits arranged in a flower-like pattern [2]. This structure was stabilized using adenosine 5'-O-(3-thio)triphosphate (ATP-γS), a non-hydrolyzable ATP analog that locks NLRP3 in its active conformation.

The transition from the inactive cage to the active disc involves dramatic conformational rearrangements. The NACHT domain undergoes a critical hinge rotation of approximately 90 degrees, allowing for the exposure of interaction surfaces necessary for oligomerization and downstream signaling [3]. The fish-specific NACHT associated (FISNA) domain emerges as a crucial mediator of both conformational changes and oligomerization, with structural evidence showing that FISNA domains from different NLRP3 monomers interact at the center of the disc assembly [2].

NACHT Domain Crystal Structure

High-resolution crystallographic studies have provided detailed atomic-level insights into the NLRP3 NACHT domain structure and its interaction with small molecule inhibitors [4] [5]. The crystal structure of the NACHT domain at 2.8 Å resolution reveals the precise architecture of the nucleotide-binding site and the inhibitor binding pocket formed by the convergence of four NACHT subdomains: the nucleotide-binding domain, helical domain 1, winged helix domain, and helical domain 2 [5].

The structure demonstrates how inhibitors function as "intramolecular glue," binding at the interface between multiple NACHT subdomains and stabilizing the inactive conformation [5]. This mechanism prevents the conformational flexibility required for ATP-induced activation, effectively locking NLRP3 in its auto-inhibited state.

NEK7-Licensed NLRP3 Complex

The structural basis for NEK7-mediated NLRP3 activation has been revealed through cryo-EM studies of the NLRP3-NEK7 complex [6]. The structure shows that NEK7, a serine/threonine kinase, binds to NLRP3 through two distinct interfaces: one half of the NEK7 C-terminal lobe interacts with the leucine-rich repeat domain, while the other half associates with the NACHT domain [6]. This interaction "licenses" NLRP3 for activation by facilitating the conformational changes necessary for oligomerization, though NEK7 binding alone is insufficient for complete inflammasome assembly.

Computational Binding Dynamics: Molecular Docking and MD Simulations

Computational approaches have become indispensable tools for understanding NLRP3 inhibition mechanisms, providing detailed insights into binding dynamics, conformational flexibility, and inhibitor-protein interactions at the atomic level.

Molecular Docking Studies

Extensive molecular docking analyses have mapped the binding sites and interaction patterns of various NLRP3 inhibitors [7] [8]. These studies consistently identify the NACHT domain as the primary binding site for small molecule inhibitors, with the binding pocket formed by the convergence of the nucleotide-binding domain, helical domains, and winged helix domain. Key residues involved in inhibitor binding include Ala226, Ala227, Arg351, Pro352, Arg578, and Lys232 [7].

Docking studies have revealed that the most potent inhibitors typically interact with the Walker A motif (important for ATP binding) and establish multiple hydrogen bonds and hydrophobic interactions within the binding pocket [9]. The sulfonylurea group present in many NLRP3 inhibitors, including MCC950, forms critical interactions with the Walker A motif and is sandwiched between arginine residues from opposing sites, explaining the specificity of NLRP3 for this chemical entity [1].

Molecular Dynamics Simulations

Comprehensive molecular dynamics simulations spanning 100 nanoseconds have provided detailed insights into the dynamic behavior of NLRP3-inhibitor complexes [7] [10]. These simulations reveal that stable inhibitor binding requires multiple complementary interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonding networks.

Root mean square deviation analyses from molecular dynamics studies demonstrate that effective NLRP3 inhibitors maintain stable binding throughout extended simulation periods, with RMSD values typically ranging from 1.5 to 3.5 Å [7]. The most stable complexes exhibit minimal conformational fluctuations, indicating that successful inhibitors lock NLRP3 in a rigid, inactive conformation.

Dynamic cross-correlation matrix analyses reveal that inhibitor binding significantly alters the correlated motions within NLRP3, with binding site residues showing increased positive correlations that contribute to overall complex stability [7]. These computational studies also demonstrate that the binding of inhibitors prevents the conformational flexibility required for ATP-induced activation.

Binding Free Energy Calculations

Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have quantified the thermodynamic driving forces for NLRP3 inhibitor binding [7]. These analyses consistently show that electrostatic interactions and van der Waals forces are the primary contributors to binding affinity, with typical binding free energies ranging from -30 to -50 kcal/mol for potent inhibitors.

The computational studies also reveal that the most effective inhibitors achieve their potency through multiple binding modes, with different chemical scaffolds occupying overlapping but distinct binding sites within the NACHT domain pocket [11]. This structural diversity provides opportunities for developing inhibitors with improved selectivity profiles.

Off-Target Interactions: Carbonic Anhydrase II and Proteomic Profiling

Understanding the off-target effects of NLRP3 inhibitors is crucial for therapeutic development, as these interactions can lead to unwanted side effects and influence the overall pharmacological profile of candidate drugs.

Carbonic Anhydrase Interactions

Systematic off-target profiling has revealed that MCC950, the prototypical NLRP3 inhibitor, exhibits significant off-target activity against carbonic anhydrase enzymes [11] [12] [13]. MCC950 demonstrates noncompetitive inhibition of carbonic anhydrase II with an IC50 value of 11 μM, representing a substantial off-target interaction that could contribute to adverse effects in clinical applications [12].

The interaction with carbonic anhydrase enzymes has been confirmed through multiple experimental approaches, including affinity-based chemical proteomics and cellular thermal shift assays [12]. Importantly, MCC950 also inhibits the related enzyme carbonic anhydrase I, suggesting that this off-target activity extends across the carbonic anhydrase family [11].

Chemical proteomics studies using photoaffinity probes have identified the molecular basis for this off-target activity, revealing that MCC950 binds to hydrophobic pockets within carbonic anhydrase enzymes that share structural similarities with the NLRP3 binding site [12]. This mechanistic understanding has informed the development of next-generation NLRP3 inhibitors with improved selectivity profiles.

Proteomic Profiling Studies

Comprehensive proteomic analyses have mapped the broader off-target landscape of NLRP3 inhibitors using both targeted and untargeted approaches [11] [14]. These studies employ advanced mass spectrometry techniques, including thermal proteome profiling and drug affinity responsive target stability assays, to identify proteins that interact with NLRP3 inhibitors.

Thermal proteome profiling experiments have revealed that MCC950 stabilizes not only NLRP3 but also several other proteins, including components of the heat shock response and metabolic enzymes [14]. These findings suggest that the pharmacological effects of MCC950 may extend beyond NLRP3 inhibition, potentially contributing to both therapeutic efficacy and adverse effects.

Selective Inhibitor Development

The identification of off-target interactions has driven the development of more selective NLRP3 inhibitors. Novel chemical scaffolds, including the NIC series of compounds (NIC-11 and NIC-12), have been designed to maintain potent NLRP3 inhibition while avoiding carbonic anhydrase activity [11] [15]. These compounds demonstrate that it is possible to achieve selectivity through careful optimization of chemical structure and binding mode.

Target engagement assays using NanoBRET technology have confirmed that selective inhibitors maintain their ability to bind NLRP3 while showing no detectable interaction with carbonic anhydrase enzymes [11]. This selectivity is achieved through subtle but critical differences in binding mode, with selective inhibitors occupying the same general binding site as MCC950 but in a critically different conformation.

Conformational Control of NACHT Domain Oligomerization

The NACHT domain serves as the central regulatory hub for NLRP3 activation, with its conformational state determining whether the protein remains in an inactive, auto-inhibited form or transitions to an active, oligomerization-competent state.

ATP-Dependent Conformational Switching

The NACHT domain functions as a molecular switch that undergoes dramatic conformational changes upon ATP binding and hydrolysis [16] [17]. In the inactive state, the NACHT domain adopts a compact, closed conformation where the nucleotide-binding pocket is largely inaccessible [10]. This closed conformation is stabilized by intramolecular interactions between the various NACHT subdomains and represents the auto-inhibited state of NLRP3.

Upon cellular stimulation and ATP binding, the NACHT domain undergoes a coordinated conformational opening that involves rotation of the helical domains and exposure of previously buried interaction surfaces [10]. This transition is facilitated by the hydrolysis of ATP, which provides the energy necessary to overcome the thermodynamic barrier for conformational change.

Oligomerization Mechanisms

The conformational opening of the NACHT domain exposes critical oligomerization interfaces that allow multiple NLRP3 molecules to associate and form higher-order complexes [17]. The FISNA domain plays a particularly important role in this process, as it contains the primary oligomerization interfaces and undergoes the most dramatic conformational changes during activation [18].

Structural and biochemical studies have revealed that NLRP3 oligomerization follows a nucleation and growth mechanism, where initial dimers or small oligomers serve as seeds for the assembly of larger complexes [19]. The rate of oligomerization is strongly dependent on the local concentration of activated NLRP3, explaining why inflammasome activation requires the spatial clustering of NLRP3 molecules.

Inhibitor-Mediated Conformational Control

Small molecule inhibitors exert their effects by interfering with the conformational dynamics of the NACHT domain [20] [5]. The most effective inhibitors bind at the interface between multiple NACHT subdomains, creating a network of stabilizing interactions that prevent the conformational flexibility required for activation.

Structural studies have shown that inhibitor binding creates a "conformational lock" that maintains NLRP3 in its inactive state even in the presence of activating stimuli [5]. This mechanism is particularly effective because it targets the fundamental conformational switch that controls NLRP3 activity, rather than simply competing with substrate binding.

Pharmacological Implications

The conformational control mechanism has important implications for drug discovery and development. Inhibitors that target the conformational dynamics of the NACHT domain are likely to be more effective and less prone to resistance than those that simply compete with ATP binding [20]. This principle has guided the development of next-generation NLRP3 inhibitors that achieve superior potency and selectivity through conformational stabilization.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.12253729 g/mol

Monoisotopic Mass

426.12253729 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

66BL55B687

Dates

Last modified: 08-15-2023
1: Shao BZ, Xu ZQ, Han BZ, Su DF, Liu C. NLRP3 inflammasome and its inhibitors: a review. Front Pharmacol. 2015 Nov 5;6:262. doi: 10.3389/fphar.2015.00262. eCollection 2015. Review. PubMed PMID: 26594174; PubMed Central PMCID: PMC4633676.
2: Baker PJ, Boucher D, Bierschenk D, Tebartz C, Whitney PG, D'Silva DB, Tanzer MC, Monteleone M, Robertson AA, Cooper MA, Alvarez-Diaz S, Herold MJ, Bedoui S, Schroder K, Masters SL. NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5. Eur J Immunol. 2015 Oct;45(10):2918-26. doi: 10.1002/eji.201545655. Epub 2015 Aug 24. PubMed PMID: 26173988.
3: Krishnan SM, Dowling JK, Ling YH, Diep H, Chan CT, Ferens D, Kett MM, Pinar A, Samuel CS, Vinh A, Arumugam TV, Hewitson TD, Kemp-Harper BK, Robertson AA, Cooper MA, Latz E, Mansell A, Sobey CG, Drummond GR. Inflammasome activity is essential for one kidney/deoxycorticosterone acetate/salt-induced hypertension in mice. Br J Pharmacol. 2016 Feb;173(4):752-65. doi: 10.1111/bph.13230. Epub 2015 Jul 31. PubMed PMID: 26103560; PubMed Central PMCID: PMC4742291.
4: Groß CJ, Groß O. The Nlrp3 inflammasome admits defeat. Trends Immunol. 2015 Jun;36(6):323-4. doi: 10.1016/j.it.2015.05.001. Epub 2015 May 16. PubMed PMID: 25991463.
5: Coll RC, Robertson AA, Chae JJ, Higgins SC, Muñoz-Planillo R, Inserra MC, Vetter I, Dungan LS, Monks BG, Stutz A, Croker DE, Butler MS, Haneklaus M, Sutton CE, Núñez G, Latz E, Kastner DL, Mills KH, Masters SL, Schroder K, Cooper MA, O'Neill LA. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55. doi: 10.1038/nm.3806. Epub 2015 Feb 16. PubMed PMID: 25686105; PubMed Central PMCID: PMC4392179.

Explore Compound Types